molecular formula C22H18Cl2FNO3 B5537589 2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)acetamide

2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)acetamide

Cat. No. B5537589
M. Wt: 434.3 g/mol
InChI Key: LZWIHLQFTKKAOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives, including compounds similar to 2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)acetamide, often involves refined versions of benzyl N-acetylcarbamate potassium salt. These compounds act as versatile equivalents of both N-acetamide and protected nitrogen nucleophiles, useful in synthetic studies of natural and pharmaceutical products (Sakai et al., 2022).

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been elucidated through techniques like X-ray diffraction analysis, revealing details such as crystal data and molecular conformations (Ping, 2007). Such analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and its implications on reactivity and properties.

Chemical Reactions and Properties

Acetamide derivatives participate in a variety of chemical reactions, including interactions with alkyl halides and sulfonates, and transformations under acidic conditions. The versatility of these compounds in reactions is significant for their application in synthesizing more complex molecules (Sakai et al., 2022).

Scientific Research Applications

Chemical Synthesis and Derivatives

Research on derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, has shown potential applications in the field of pesticides. These derivatives have been characterized through X-ray powder diffraction, indicating their significance in the development of new organic compounds for agricultural use (Olszewska, Pikus, & Tarasiuk, 2008).

Spectroscopic and Quantum Mechanical Studies

Benzothiazolinone acetamide analogs, which share structural similarities with 2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)acetamide, have been studied for their potential in photovoltaic efficiency. These studies include spectroscopic analysis, quantum mechanical studies, and ligand-protein interactions, offering insights into their use in dye-sensitized solar cells and as non-linear optical materials (Mary et al., 2020).

Radiolabeled Compounds in Research

The synthesis of radiolabeled ligands, such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, demonstrates the application of compounds structurally related to 2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)acetamide in neuroimaging. These compounds bind to peripheral benzodiazepine receptors, offering potential use in brain imaging and the study of neurological diseases (Zhang et al., 2003).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2FNO3/c1-28-19-9-7-18(8-10-19)26(13-15-2-5-17(25)6-3-15)22(27)14-29-21-11-4-16(23)12-20(21)24/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWIHLQFTKKAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)acetamide

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